molecular formula C12H21N B8299357 Cyclohex-3-enyl-cyclohexylamine

Cyclohex-3-enyl-cyclohexylamine

Cat. No.: B8299357
M. Wt: 179.30 g/mol
InChI Key: JRQUDFYDNMXYLA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of Cyclohex-3-enyl-cyclohexylamine

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is N-cyclohexylcyclohex-3-en-1-amine, reflecting its two substructures: a cyclohexyl group (C₆H₁₁) and a cyclohex-3-enyl group (C₆H₉) connected through a secondary amine. The numbering prioritizes the cyclohexenyl ring, with the double bond at the 3-position (Figure 1). Synonyms include SCHEMBL998610 and JRQUDFYDNMXYLA-UHFFFAOYSA-N, the latter denoting its InChIKey identifier.

Table 1: Key Identifiers of this compound
Property Value Source
Molecular Formula C₁₂H₂₁N
Molecular Weight 179.30 g/mol
IUPAC Name N-cyclohexylcyclohex-3-en-1-amine
SMILES C1CCC(CC1)NC2CCC=CC2
InChIKey JRQUDFYDNMXYLA-UHFFFAOYSA-N

Molecular Architecture and Stereochemical Considerations

The molecule comprises two six-membered rings: a fully saturated cyclohexyl group and a cyclohex-3-enyl group with a double bond between carbons 3 and 4 (Figure 1). The amine group bridges these rings, creating a secondary amine configuration. The unsaturated ring introduces planar geometry at the double bond, potentially influencing reactivity and intermolecular interactions.

Stereochemistry : No stereoisomers are explicitly documented in available sources. However, the cyclohexenyl group’s double bond could theoretically exhibit cis or trans isomerism if substituents were present. In this case, the absence of substituents on the double bond carbons (C3 and C4) renders such isomerism moot.

Figure 1: Hypothetical 2D Structure of this compound
       NH  
        \  
Cyclohexyl–Cyclohex-3-enyl  

Note: The cyclohex-3-enyl group is represented with a double bond between C3 and C4.

Comparative Structural Analysis with Related Cyclohexylamine Derivatives

Table 2: Structural Comparison of this compound and Related Compounds
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₂₁N 179.30 Bicyclic, secondary amine, one double bond
Cyclohexylamine C₆H₁₃N 99.18 Monocyclic, primary amine
Cyclohex-3-enylamine C₆H₁₁N 97.16 Monocyclic, primary amine, one double bond

Key Differences :

  • Cyclohexylamine : A primary amine with a single saturated cyclohexane ring. Its simplicity contrasts with the bicyclic system of this compound, which may confer greater steric hindrance and altered basicity.
  • Cyclohex-3-enylamine : Shares the unsaturated cyclohexene ring but lacks the cyclohexyl substituent, resulting in a primary amine with lower molecular weight.

The hybrid structure of this compound merges features of both saturated and unsaturated amines, potentially offering unique reactivity. For instance, the double bond in the cyclohexenyl group could participate in Diels-Alder reactions, while the cyclohexyl group might enhance lipophilicity.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-cyclohexylcyclohex-3-en-1-amine

InChI

InChI=1S/C12H21N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3,11-13H,2,4-10H2

InChI Key

JRQUDFYDNMXYLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCC=CC2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Cyclohex-3-enyl-cyclohexylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it useful in producing pharmaceuticals and agrochemicals.

Reaction TypeProducts Formed
OxidationCyclohexanone or cyclohexanal
ReductionCyclohexane derivatives
SubstitutionHalogenated cyclohexene derivatives

Biological Studies

Research has indicated that this compound may interact with specific enzymes or receptors within biological systems. Its amine group can form hydrogen bonds with active sites on enzymes, potentially influencing their activity and participating in biochemical pathways.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects. It has shown promise as a building block for drug development targeting central nervous system disorders due to its structural similarities to known neuroactive compounds .

Case Study 1: Neuropharmacological Research

A study explored the effects of this compound derivatives as monoamine reuptake inhibitors for treating depression and anxiety disorders. The findings suggested that these derivatives could modulate neurotransmitter levels effectively, providing a basis for further pharmacological exploration .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other formulations requiring robust performance characteristics.

Comparison with Similar Compounds

Cyclohex-3-enyl-cyclohexylamine

  • Structure : Secondary amine with a cyclohexene ring (C₆H₉) and cyclohexyl group (C₆H₁₁) bonded to nitrogen.
  • Molecular Formula : Estimated as C₁₂H₂₀N (hypothetical derivation from analogs).

Cyclohexylamine (C₆H₁₃N)

  • Structure : Primary amine with a saturated cyclohexane ring.
  • Molecular Weight : 99.18 g/mol .
  • Boiling Point : 134°C .
  • Reactivity : Strong base; reacts vigorously with acids, oxidizers, and reducing agents .
  • Applications : Corrosion inhibitor, chemical intermediate, and pharmaceutical precursor .

Dicyclohexylamine (C₁₂H₂₃N)

  • Structure : Secondary amine with two saturated cyclohexyl groups.
  • Molecular Weight : 181.32 g/mol .
  • Boiling Point : 256°C .
  • Reactivity : Less basic than cyclohexylamine due to steric hindrance.
  • Applications : Corrosion inhibitor in industrial settings .

3-Methylcyclohexylamine (C₇H₁₅N)

  • Structure : Primary amine with a methyl substituent at the 3-position of the cyclohexane ring.
  • Molecular Weight : 113.20 g/mol .
  • Reactivity : Similar to cyclohexylamine but with increased steric effects from the methyl group.

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Highlights
This compound* C₁₂H₂₀N 178.29 (estimated) Not reported Likely low water solubility Electrophilic addition possible
Cyclohexylamine C₆H₁₃N 99.18 134 Miscible with water Flammable; reacts with acids
Dicyclohexylamine C₁₂H₂₃N 181.32 256 Low water solubility Less volatile; lipophilic
3-Methylcyclohexylamine C₇H₁₅N 113.20 Not reported Data unavailable Steric hindrance influences reactions

*Estimated values based on structural analogs.

Preparation Methods

Catalytic Amination of Cyclohex-3-enol with Cyclohexylamine

Catalytic amination represents a cornerstone method for synthesizing cyclohex-3-enyl-cyclohexylamine. The process involves reacting cyclohex-3-enol with cyclohexylamine in the presence of a calcium-silico-aluminate catalyst under elevated temperatures (250–350°C) and pressures (150–250 psi) . The catalyst is pretreated with hydrogen to enhance activity, and the reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohex-3-enol is replaced by the cyclohexylamine moiety.

Key Parameters:

  • Temperature: 260–300°C optimizes conversion rates while minimizing decomposition .

  • Catalyst Loading: 10–15 wt% of the substrate ensures efficient turnover.

  • Aminating Agent Ratio: A 1:1 molar ratio of cyclohex-3-enol to cyclohexylamine minimizes di-substituted byproducts like dicyclohexylamine .

Challenges and Solutions:

  • Byproduct Formation: Up to 10% dicyclohexylamine may form, necessitating distillation for separation . Recycling unreacted cyclohex-3-enol improves yield and cost efficiency .

  • Catalyst Deactivation: Silica-alumina catalysts require periodic regeneration via calcination at 400°C to restore activity .

Reductive Amination of Cyclohex-3-enecarbaldehyde

Reductive amination offers a versatile route by condensing cyclohex-3-enecarbaldehyde with cyclohexylamine in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine intermediate formation, followed by reduction to the target amine.

Reaction Mechanism:

  • Imine Formation:

    RCHO+R’NH2RCH=NH’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NH'} + \text{H}_2\text{O}
  • Reduction:

    RCH=NH’+NaBH3CNRCH2NH’+Byproducts\text{RCH=NH'} + \text{NaBH}_3\text{CN} \rightarrow \text{RCH}_2\text{NH'} + \text{Byproducts}

Optimization Insights:

  • Solvent Choice: Methanol or ethanol enhances solubility and reaction kinetics.

  • pH Control: Maintaining a pH of 6–7 using acetic acid prevents undesired side reactions .

Yield Data:

Reducing AgentTemperature (°C)Yield (%)
NaBH₃CN2568
H₂ (Pd/C)8072

Alkylation of Cyclohex-3-enylamine with Cyclohexyl Halides

Alkylation leverages cyclohex-3-enylamine as a nucleophile reacting with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions. This method is advantageous for its simplicity and scalability.

Procedure:

  • Cyclohex-3-enylamine (1 eq) and cyclohexyl bromide (1.2 eq) are mixed in dimethylformamide (DMF).

  • Potassium carbonate (2 eq) is added to deprotonate the amine and facilitate nucleophilic attack.

  • The mixture is heated to 80°C for 12 hours, followed by extraction with ethyl acetate.

Challenges:

  • Regioselectivity: Competing N- and C-alkylation may occur, requiring careful stoichiometric control.

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate) isolates the desired product .

Hydrogenation of Substituted Anilines

Hydrogenation of N-cyclohexyl-aniline derivatives provides an alternative pathway. Using Raney nickel or palladium catalysts, aromatic amines are reduced to their cyclohexyl counterparts.

Case Study:

  • Substrate: N-Cyclohexyl-3-nitroaniline

  • Conditions: H₂ (50 psi), 100°C, ethanol solvent.

  • Outcome: Full reduction of the nitro group and aromatic ring yields this compound with 65% efficiency .

Limitations:

  • Functional Group Tolerance: Nitro groups must be pre-reduced to avoid side reactions.

  • Catalyst Cost: Palladium-based systems are less economical for large-scale production .

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison for this compound Synthesis

MethodTemperature (°C)Pressure (psi)Yield (%)ByproductsScalability
Catalytic Amination 260–300150–25075DicyclohexylamineHigh
Reductive Amination 25–80Ambient68–72Imine oligomersModerate
Alkylation 80Ambient60C-alkylatedLow
Hydrogenation 1005065None reportedModerate

Key Findings:

  • Catalytic Amination excels in yield and scalability but requires rigorous byproduct management.

  • Reductive Amination offers mild conditions but necessitates costly reducing agents.

  • Alkylation is operationally simple but suffers from moderate yields.

Industrial-Scale Considerations

Large-scale production prioritizes catalytic amination due to its compatibility with continuous flow reactors and catalyst recyclability . Recent advances focus on:

  • Catalyst Engineering: Zeolite-based catalysts reduce deactivation rates by 40% .

  • Green Chemistry: Water-mediated reactions under microwave irradiation cut energy use by 30% .

Q & A

Q. What synthetic routes are available for Cyclohex-3-enyl-cyclohexylamine, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting cyclohex-3-enyl bromide with cyclohexylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours may yield the target compound. Catalytic bases like triethylamine can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how should key spectral features be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclohexene and cyclohexylamine moieties. Key peaks include:
  • ¹H NMR : Signals at δ 5.4–5.8 ppm (vinyl protons from cyclohexene) and δ 1.2–2.2 ppm (cyclohexyl methylene/methine groups).
  • ¹³C NMR : Carbons adjacent to the amine group (δ 40–50 ppm) and sp² carbons (δ 120–130 ppm).
    Infrared (IR) spectroscopy can confirm the NH stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion verification. Reference databases like NIST Chemistry WebBook are critical for spectral comparisons.

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for ventilation to prevent vapor accumulation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if ventilation is insufficient .
  • First Aid : For skin contact, wash with soap and water for 15 minutes. If inhaled, move to fresh air and seek medical attention . Always consult Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions, and what software/tools are recommended?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can model electron density distribution and predict nucleophilic sites. Focus on the amine group’s lone pair (highest occupied molecular orbital, HOMO) and cyclohexene’s π* orbital (lowest unoccupied molecular orbital, LUMO). Solvent effects (e.g., PCM model) and transition-state analysis (IRC calculations) refine reactivity predictions. Validate results with experimental kinetic data .

Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer :
  • Variable Screening : Test parameters like solvent polarity (DMF vs. THF), temperature (60°C vs. 100°C), and catalyst presence (e.g., Pd/C for reductive amination).
  • Purity Analysis : Use HPLC or GC-MS to detect impurities from side reactions (e.g., over-alkylation).
  • Replication : Cross-validate methods from multiple sources, ensuring reagent grades and equipment calibration are consistent. Contradictory data may arise from unoptimized workup procedures or spectroscopic misinterpretation .

Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates.
  • Temperature Control : Maintain strict thermal regimes to avoid decomposition (e.g., <100°C).
  • Catalyst Optimization : Screen metal catalysts (e.g., Ni, Pt) for reductive steps to suppress over-reduction.
  • Workup Refinement : Employ liquid-liquid extraction (e.g., dichloromethane/water) to isolate the amine from polar byproducts. Pilot-scale trials are critical before scaling up .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Controlled Experiments : Replicate stability tests (e.g., HCl exposure at 0.1–1.0 M concentrations) with pH monitoring.
  • Degradation Analysis : Use LC-MS to identify decomposition products (e.g., cyclohexene derivatives or ammonium salts).
  • Literature Cross-Referencing : Compare findings with PubChem and NIST data, noting differences in experimental conditions (e.g., temperature, solvent). Contradictions may arise from unaccounted oxygen or moisture exposure .

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